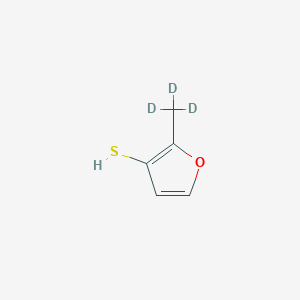
2-Methylfuran-3-thiol-d3
Description
2-Methylfuran-3-thiol-d3 is a deuterated analog of 2-methylfuran-3-thiol (C₅H₆OS), where three hydrogen atoms are replaced with deuterium (²H or D). This isotopic substitution significantly impacts its molecular weight and spectroscopic properties while retaining similar chemical reactivity to the non-deuterated form. The compound is primarily utilized as an internal standard in mass spectrometry (MS) and gas chromatography (GC) analyses due to its near-identical chromatographic behavior to the protiated form but distinct mass signature .
Key properties of this compound (inferred from structural analogs):
- Molecular formula: C₅H₃D₃OS
- Molecular weight: ~121.2 g/mol (vs. 116.18 g/mol for the non-deuterated form)
- Applications: Isotopic labeling for trace analysis in flavor chemistry, environmental monitoring, and metabolomics.
Properties
Molecular Formula |
C5H6OS |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
2-(trideuteriomethyl)furan-3-thiol |
InChI |
InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3/i1D3 |
InChI Key |
RUYNUXHHUVUINQ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CO1)S |
Canonical SMILES |
CC1=C(C=CO1)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylfuran-3-thiol-d3 involves the incorporation of deuterium into the molecular structure of 2-Methylfuran-3-thiol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity and isotopic enrichment of the final product are critical parameters that are closely monitored during industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Methylfuran-3-thiol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group (-SH) to a sulfonic acid group (-SO3H) using oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 2-Methylfuran-3-sulfonic acid
Reduction: 2-Methylfuran-3-thiol alcohol
Substitution: Various substituted furan derivatives
Scientific Research Applications
2-Methylfuran-3-thiol-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylfuran-3-thiol-d3 involves its incorporation into drug molecules as a stable isotope. This incorporation allows for the precise quantitation of the drug’s pharmacokinetics and metabolic profiles. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing valuable insights into the drug’s behavior in the body .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table compares 2-methylfuran-3-thiol-d3 with two structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Saturation |
|---|---|---|---|---|
| This compound | C₅H₃D₃OS | ~121.2 | Thiol, methyl, furan | Fully unsaturated |
| 2-Methylfuran-3-thiol | C₅H₆OS | 116.18 | Thiol, methyl, furan | Fully unsaturated |
| 2-Methyl-2,3-dihydrofuran-3-thiol | C₅H₈OS | 116.18 | Thiol, methyl, dihydrofuran | Partially saturated |
Key Observations :
- Saturation : The dihydrofuran derivative (2-methyl-2,3-dihydrofuran-3-thiol) has a partially saturated ring, reducing aromaticity and altering reactivity compared to fully unsaturated furan derivatives .
- Isotopic Effects : The deuterated form (this compound) exhibits a ~4.3% increase in molecular weight, which enhances its utility in MS-based quantification by avoiding signal overlap with the protiated form.
Chromatographic Behavior
Gas chromatography (GC) data for 2-methyl-2,3-dihydrofuran-3-thiol (from ) provides a baseline for comparing retention indices (RI) and column interactions:
| Compound Name | Column Type | Active Phase | Retention Index (RI) | Reference |
|---|---|---|---|---|
| 2-Methyl-2,3-dihydrofuran-3-thiol | Capillary | Methyl Silicone | 860 | |
| This compound* | Capillary | Methyl Silicone | ~860–870 (inferred) | — |
*Note: Data for this compound is inferred from its structural similarity to non-deuterated analogs. Deuterium substitution minimally affects RI on non-polar columns due to similar volatility and polarity .
Stability and Reactivity
- Deuterated vs. Non-Deuterated Forms: The kinetic isotope effect (KIE) in this compound reduces reaction rates in processes involving C-H/D bond cleavage (e.g., oxidation), enhancing stability in analytical workflows.
- Dihydrofuran Derivative : Partial saturation in 2-methyl-2,3-dihydrofuran-3-thiol increases susceptibility to ring-opening reactions compared to aromatic furan derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


